molecular formula C7H5F11O3S B12065059 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate CAS No. 188534-35-2

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate

Cat. No.: B12065059
CAS No.: 188534-35-2
M. Wt: 378.16 g/mol
InChI Key: BRGXVFJOTDAMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl azide.

    Hydrolysis: The major products are 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.

    Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The fluorine atoms increase the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.

Comparison with Similar Compounds

    2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol: This compound is similar in structure but lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: This compound has a similar fluorinated backbone but contains a sulfonyl fluoride group instead of a methanesulfonate group.

Uniqueness: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is unique due to its combination of high reactivity and stability. The presence of multiple fluorine atoms provides exceptional thermal and chemical stability, while the methanesulfonate group allows for versatile chemical modifications.

Properties

CAS No.

188534-35-2

Molecular Formula

C7H5F11O3S

Molecular Weight

378.16 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl methanesulfonate

InChI

InChI=1S/C7H5F11O3S/c1-22(19,20)21-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3

InChI Key

BRGXVFJOTDAMDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.